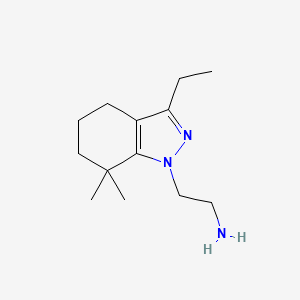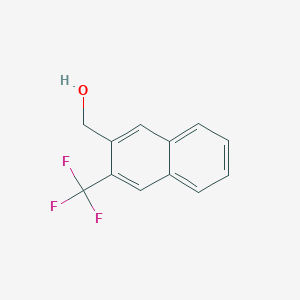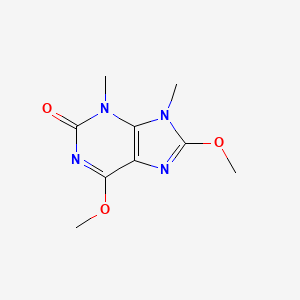
1-(2-(Tripropylsilyl)ethyl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Tripropylsilyl)ethyl)aziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their significant ring strain, which makes them highly reactive and useful intermediates in organic synthesis. The incorporation of the tripropylsilyl group in this compound enhances its stability and reactivity, making it a valuable compound in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Tripropylsilyl)ethyl)aziridine typically involves the reaction of an appropriate amine with an alkene under specific conditions. One common method is the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for an efficient and general synthesis of aziridines . Another method involves the use of ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3 to produce aryl aziridine carboxylates with high yields and excellent diastereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid acid catalysts like Montmorillonite K-10 can facilitate the stereoselective reaction of imines with ethyl diazoacetate, providing the desired aziridine product in good yields .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Tripropylsilyl)ethyl)aziridine undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained three-membered ring of aziridines makes them susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: Aziridines can undergo oxidation to form aziridine N-oxides or reduction to form amines.
Substitution Reactions: The aziridine ring can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Nucleophilic Reagents: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Ring-Opened Products: Amines, alcohols, thiols
Oxidized Products: Aziridine N-oxides
Reduced Products: Amines
Applications De Recherche Scientifique
1-(2-(Tripropylsilyl)ethyl)aziridine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(2-(Tripropylsilyl)ethyl)aziridine involves its ability to undergo nucleophilic ring-opening reactions, which can lead to the formation of various biologically active compounds. The aziridine ring’s strain and reactivity make it a valuable intermediate in the synthesis of drugs and other bioactive molecules . The molecular targets and pathways involved in its action depend on the specific application and the nature of the nucleophiles it reacts with.
Comparaison Avec Des Composés Similaires
1-(2-(Tripropylsilyl)ethyl)aziridine can be compared with other aziridine derivatives and similar compounds, such as:
Aziridine: The parent compound with a three-membered nitrogen-containing ring.
Azetidine: A four-membered nitrogen-containing ring with similar reactivity but different ring strain.
The uniqueness of this compound lies in the presence of the tripropylsilyl group, which enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
65575-55-5 |
|---|---|
Formule moléculaire |
C13H29NSi |
Poids moléculaire |
227.46 g/mol |
Nom IUPAC |
2-(aziridin-1-yl)ethyl-tripropylsilane |
InChI |
InChI=1S/C13H29NSi/c1-4-10-15(11-5-2,12-6-3)13-9-14-7-8-14/h4-13H2,1-3H3 |
Clé InChI |
PSTBQJLIFGMLEP-UHFFFAOYSA-N |
SMILES canonique |
CCC[Si](CCC)(CCC)CCN1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Methyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11882444.png)









